molecular formula C11H21N3 B11737897 1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine

Cat. No.: B11737897
M. Wt: 195.30 g/mol
InChI Key: SBKWRMTXDCKICU-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. This particular compound features a pyrazole ring substituted with ethyl, methyl, and pentyl groups, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-1H-pyrazol-3-amine: Similar structure but lacks the pentyl group.

    1-ethyl-4-methyl-N-butyl-1H-pyrazol-3-amine: Similar structure but has a butyl group instead of a pentyl group.

    1-ethyl-4-methyl-N-hexyl-1H-pyrazol-3-amine: Similar structure but has a hexyl group instead of a pentyl group.

Uniqueness

1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine is unique due to the presence of the pentyl group, which can influence its lipophilicity, solubility, and biological activity. The specific substitution pattern on the pyrazole ring can also affect its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-4-methyl-N-pentylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-8-12-11-10(3)9-14(5-2)13-11/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

SBKWRMTXDCKICU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C=C1C)CC

Origin of Product

United States

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